3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide
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Description
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of the compound is not provided in the available resources.Chemical Reactions Analysis
Pyrazoles, including the compound , are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide” are not detailed in the available resources.Scientific Research Applications
Functionalization Reactions and Synthesis
Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its Acid Chloride with 2,3-Diaminopyridine. This study highlights the potential of pyrazole derivatives in synthesizing complex organic compounds through various reaction mechanisms, offering insights into the chemical versatility of pyrazole-based compounds (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Antimycobacterial Activities
Research by Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, including pyrazole compounds, revealed antimicrobial and antimycobacterial properties. These findings underscore the potential of pyrazole derivatives in developing new antimicrobial agents (Sidhaye et al., 2011).
Coordination Chemistry and Spin State Studies
Berdiell et al. (2021) described the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives with various tether groups and their iron(II) perchlorate complexes. These complexes exhibit thermal spin-crossover (SCO) properties, which could be useful for applications in materials science and nanotechnology (Berdiell et al., 2021).
Anti-inflammatory and Antioxidant Activities
Sribalan et al. (2016) synthesized a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, demonstrating moderate to good antibacterial, anti-inflammatory, and antioxidant activities. This research highlights the therapeutic potential of pyrazole derivatives in medicine (Sribalan et al., 2016).
Synthesis of Novel Compounds
Yun-shang Yang (2010) reported the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, expanding the library of pyrazole derivatives for further chemical and biological exploration (Yang Yun-shang, 2010).
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N5O/c15-8-9(16)11(22-12(18)10(8)17)14(24)21-7-3-1-4-19-13(7)23-6-2-5-20-23/h1-6H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSKHOWGNUJMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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